Biochemical HPK1 Inhibition: Comparative Potency Assessment vs. Patent Series Analogs
HPK1-IN-17 inhibits HPK1 kinase activity with a measured IC50 of 500 nM in a microfluidic mobility shift assay using the isolated kinase domain [1]. This value establishes a defined baseline potency for the compound. Within the same patent family, a closely related analog, HPK1-IN-25 (Example 94), demonstrates an IC50 of 129 nM under comparable enzymatic conditions . The 3.9-fold difference in potency between these two structurally related compounds illustrates the sensitivity of HPK1 inhibition to subtle modifications in the pyrrolopyrazine scaffold. For broader context, advanced clinical candidates such as GNE-6893 achieve subnanomolar biochemical inhibition of HPK1 [2].
| Evidence Dimension | HPK1 kinase domain inhibition (IC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | HPK1-IN-25 (Example 94, patent WO2019238067A1): 129 nM; GNE-6893: subnanomolar |
| Quantified Difference | 3.9-fold lower potency than HPK1-IN-25; substantially lower potency than advanced clinical leads |
| Conditions | Biochemical enzyme assay; microfluidic mobility shift format; HPK1 kinase domain |
Why This Matters
The defined 500 nM potency enables researchers to use HPK1-IN-17 as a moderate-affinity probe for studying concentration-dependent HPK1 inhibition without the near-complete target saturation observed with subnanomolar inhibitors.
- [1] BindingDB Entry BDBM582875. US11548892, Compound 17. HPK1 biochemical enzyme assay (microfluidic mobility shift). View Source
- [2] GNE-6893. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. ACS Med Chem Lett. 2024;15(9):1606-1614. View Source
